6-bromo-2-chloroquinolin-3-ol
Description
Properties
CAS No. |
1890846-04-4 |
|---|---|
Molecular Formula |
C9H5BrClNO |
Molecular Weight |
258.5 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies
Established Synthetic Routes to 6-Bromo-2-chloroquinolin-3-ol and its Analogues
Traditional synthetic approaches to halogenated quinolinols often rely on the sequential construction of the quinoline (B57606) core followed by the introduction or modification of functional groups. These methods, while effective, may require multiple steps and careful optimization of reaction conditions.
Multi-Step Synthesis from Precursors and Optimized Reaction Conditions
The creation of substituted quinolines like this compound typically involves multi-step reaction sequences. youtube.comyoutube.com A cornerstone of this approach is the Vilsmeier-Haack reaction, a versatile method for the formylation and chlorination of activated aromatic compounds. semanticscholar.org This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to react with acetanilide (B955) precursors. semanticscholar.org For example, starting from a substituted acetanilide, this one-pot reaction can achieve chlorination, formylation, and cyclization to yield a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. semanticscholar.org
The synthesis of 6-bromo-4-chloroquinoline (B1276899) provides a relevant example of a multi-step process involving the Gould-Jacobs reaction. researchgate.net This sequence begins with the reaction of 4-bromoaniline (B143363) with triethyl orthoformate and Meldrum's acid, followed by cyclization in diphenyl ether, and subsequent chlorination using POCl₃ to yield the final product. researchgate.net A similar strategic sequence, starting with the appropriately substituted aniline (B41778), can be envisioned for the synthesis of the 6-bromo-2-chloroquinoline (B23617) core. The final conversion of the aldehyde at the C3 position to a hydroxyl group would complete the synthesis of this compound.
Optimization of these multi-step syntheses is critical for maximizing yield and purity. Key parameters that are often fine-tuned include reaction temperature, the choice of solvent, and the stoichiometry of the reagents. For instance, in chlorination steps using phosphorus oxychloride, the temperature and reaction time are controlled to ensure complete conversion while minimizing the formation of side products. guidechem.com
Role of 6-Bromo-2-chloroquinoline-3-carboxaldehyde as a Key Synthetic Intermediate
The compound 6-bromo-2-chloroquinoline-3-carboxaldehyde is a pivotal synthetic intermediate in the preparation of this compound and a diverse array of other quinoline derivatives. scbt.comsigmaaldrich.comtcichemicals.com Its utility stems from the reactivity of its three distinct functional handles: the aldehyde group at the C3-position, the chloro group at the C2-position, and the bromo group at the C6-position.
The most direct application of this intermediate is the conversion of the C3-aldehyde group into a hydroxyl group to furnish the target compound, this compound. This can be achieved via reduction of the aldehyde to the corresponding alcohol, 6-bromo-2-chloroquinoline-3-methanol. synquestlabs.com Furthermore, the aldehyde group serves as a versatile anchor for building molecular complexity. It can undergo a variety of reactions, including condensations with active methylene (B1212753) compounds, reactions with hydrazines to form pyrazolo[3,4-b]quinolines, and reactions with various nucleophiles. semanticscholar.orgnih.gov The chloro group at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of alkoxy, thio, or amino groups. nih.govgoogle.com For instance, 2-chloroquinoline-3-carbaldehydes react with thiomorpholine (B91149) to furnish 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov This differential reactivity allows for a modular approach to synthesizing a library of substituted quinolines.
Advanced Synthetic Strategies for the Quinolinol Scaffold
Modern organic synthesis has introduced powerful new methods for the construction and functionalization of heterocyclic scaffolds. These advanced strategies offer improved efficiency, selectivity, and functional group tolerance compared to classical methods.
Transition Metal-Catalyzed Cross-Coupling Reactions for Regioselective Functionalization
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the regioselective functionalization of polyhalogenated heterocycles like this compound. nih.govscispace.comnih.gov The differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) in catalysts, particularly palladium-based systems, allows for selective, sequential modification at different positions on the quinoline ring. nih.govscispace.com
For a dihaloquinoline substrate, a Suzuki-Miyaura coupling, for instance, can be directed to the more reactive C-Br bond at the C6 position, leaving the C-Cl bond at C2 untouched for subsequent transformations. nih.govscispace.com This stepwise approach enables the controlled introduction of different aryl, heteroaryl, or alkyl groups at specific sites, providing a powerful strategy for creating diverse molecular architectures. A variety of palladium-catalyzed cross-coupling reactions can be employed for this purpose. nih.gov
| Cross-Coupling Reaction | Typical Catalyst/Reagents | Bond Formed | Application to Quinoline Scaffold |
| Suzuki-Miyaura | Pd catalyst, Base, Boronic acid/ester | C-C | Arylation, heteroarylation at C2, C4, C6, etc. |
| Heck | Pd catalyst, Base, Alkene | C-C (vinyl) | Introduction of vinyl groups. |
| Sonogashira | Pd/Cu catalysts, Base, Terminal alkyne | C-C (alkynyl) | Introduction of alkynyl groups. |
| Buchwald-Hartwig | Pd catalyst, Base, Amine/Alcohol | C-N / C-O | Amination or etherification at chloro positions. |
| Negishi | Pd or Ni catalyst, Organozinc reagent | C-C | Alkylation, arylation. |
This table provides a summary of common cross-coupling reactions applicable for the functionalization of halogenated quinolines.
Cyclization and Condensation Reactions in Quinoline Core Assembly
The assembly of the fundamental quinoline ring system is achieved through several named reactions, which involve the cyclization and condensation of acyclic precursors. nih.goviipseries.orgrsc.org These methods allow for the construction of the core scaffold, which can then be further modified to produce target molecules like this compound.
The Friedländer synthesis is one of the most direct and versatile methods, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). alfa-chemistry.comwikipedia.orgnih.gov Choosing a starting material like 2-amino-5-bromobenzaldehyde (B112427) and an appropriate α-chloro ketone or ester could theoretically provide a direct route to the 6-bromo-2-chloroquinoline skeleton. nih.govresearchgate.net
Other classical methods for quinoline synthesis include:
Combes Synthesis: The reaction of anilines with β-diketones in the presence of acid. iipseries.org
Gould-Jacobs Reaction: Starting from an aniline and diethyl ethoxymethylenemalonate, this reaction is particularly useful for synthesizing 4-hydroxyquinolines. researchgate.netrsc.org
Skraup Reaction: A vigorous reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org
These reactions provide access to a wide range of substituted quinolines, although controlling regioselectivity can be a challenge, especially with unsymmetrical ketones in the Friedländer synthesis. rsc.orgalfa-chemistry.com
Novel Approaches for Stereo- and Regioselective Synthesis of Halogenated Quinoline Derivatives
The quest for greater precision and efficiency in organic synthesis has driven the development of novel methodologies for constructing and functionalizing quinolines. mdpi.com A prominent area of research is the transition metal-catalyzed C-H bond activation/functionalization. nih.govacs.orgnih.govrsc.org This strategy allows for the direct modification of C-H bonds on the quinoline ring, bypassing the need for pre-installed halogen handles. hilarispublisher.comresearchgate.net By using directing groups, catalysts can be guided to specific positions on the ring, enabling highly regioselective arylations, alkylations, or other transformations. nih.govacs.org For example, rhodium-catalyzed reactions have been shown to selectively activate C-H bonds at various positions on the quinoline ring, depending on the substitution pattern. acs.org
Furthermore, innovative electrophilic cyclization reactions provide new routes to halogenated quinolines. The reaction of N-(2-alkynyl)anilines with electrophilic halogen sources like ICl or Br₂ can produce 3-haloquinolines with good regioselectivity under mild conditions. nih.govmdpi.com Metal-free protocols are also emerging, such as a method for the regioselective C5-halogenation of 8-substituted quinolines using inexpensive trihaloisocyanuric acid. researchgate.net These cutting-edge approaches offer more atom-economical and environmentally benign alternatives for the synthesis of complex halogenated quinoline derivatives. mdpi.com
Derivatization and Structural Modification of the this compound Scaffold
Synthesis of Substituted Derivatives and Analogues
There is no available scientific literature detailing the synthesis of substituted derivatives and analogues directly from the this compound starting material.
Incorporation of the Compound into Complex Molecular Architectures
There are no documented instances of this compound being incorporated into more complex molecular architectures in the reviewed scientific literature.
Chemical Reactivity and Transformation Studies
Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System
The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the positions of attack being heavily influenced by the existing substituents and reaction conditions.
Electrophilic Aromatic Substitution (EAS): In quinolines, electrophilic attack is generally favored on the benzene (B151609) ring (positions 5, 6, 7, and 8) as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. The substituents on 6-bromo-2-chloroquinolin-3-ol play a crucial role in directing incoming electrophiles. The hydroxyl group at position 3 is a strong activating group and an ortho, para-director. The bromine at position 6 is a deactivating group but also an ortho, para-director. The chlorine at position 2 deactivates the pyridine ring.
Considering these effects:
The powerful activating effect of the hydroxyl group at C-3 would primarily direct incoming electrophiles to the C-4 position.
On the benzene portion of the ring, the hydroxyl group reinforces the directing effect of the bromine atom. Electrophilic substitution would be directed to the positions ortho and para to the bromine (C-5 and C-7). The hydroxyl group also activates these positions through resonance.
Therefore, further halogenation, nitration, or Friedel-Crafts reactions would be expected to occur preferentially at positions 4, 5, or 7, depending on the specific reaction conditions and the nature of the electrophile. masterorganicchemistry.com Studies on the bromination of other substituted quinolines confirm that the reaction outcomes are sensitive to the nature and position of the existing groups. researchgate.netresearchgate.net
Interactive Table: Predicted Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Activating/Deactivating | Ortho/Meta/Para Directing | Predicted Positions of Attack |
|---|---|---|---|---|---|
| -OH | 3 | +R, -I | Activating | Ortho, Para | 4 |
| -Br | 6 | -I, +R | Deactivating | Ortho, Para | 5, 7 |
| -Cl | 2 | -I, +R | Deactivating | Meta (relative to N) | - |
Nucleophilic Aromatic Substitution (SNAr): The 2- and 4-positions of the quinoline ring are electron-deficient and are thus susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a halogen. In this compound, the chlorine atom at the C-2 position is activated towards nucleophilic displacement. This reactivity is a characteristic feature of halogens at the α-position relative to the ring nitrogen in N-heterocycles. The bromine atom at C-6, being on the carbocyclic ring and not activated by the nitrogen, is significantly less reactive towards nucleophiles under typical SNAr conditions.
Reactivity Profile of the Hydroxyl and Halogen Substituents
The distinct electronic environments of the chlorine and bromine atoms result in different reactivity profiles.
Chlorine at C-2: This atom is prone to substitution by a variety of nucleophiles. Common transformations include reactions with alkoxides (to form ethers), amines (to form aminoquinolines), and thiols (to form thioethers).
Bromine at C-6: This atom is much less reactive to nucleophilic substitution. However, it can participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at this position. It is also possible to replace the bromine with chlorine under specific conditions, such as heating with cuprous chloride in the presence of a nitrogen-containing complexing agent. google.com
The hydroxyl group at C-3 imparts phenolic character to the molecule, opening avenues for various derivatization reactions.
Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis. This involves deprotonation with a suitable base (e.g., NaH, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Esterification: Acylation of the hydroxyl group can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine or triethylamine, to form the corresponding esters.
O-Alkylation and O-Arylation: The hydroxyl group can also undergo coupling reactions, for instance, with boronic acids (a variation of the Suzuki coupling) to form aryl ethers.
Interactive Table: Potential Derivatization Reactions of the Hydroxyl Group
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkyl ether |
| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester |
Oxidation-Reduction Chemistry of the Compound
The term "redox chemistry" encompasses reactions involving the transfer of electrons, leading to a change in the oxidation states of the atoms. youtube.com The this compound molecule possesses functionalities that can participate in redox reactions. The phenolic hydroxyl group is susceptible to oxidation. nih.gov Depending on the oxidizing agent and reaction conditions, it can be oxidized to a quinone-type structure. Strong oxidizing agents could potentially lead to the degradation of the quinoline ring system itself. The presence of reducible groups (the heterocyclic ring) and oxidizable groups (the phenol) suggests that the compound can act as either a reducing or oxidizing agent under specific circumstances.
Acid-Base Properties and Characterization of Salt Forms
The compound exhibits both acidic and basic properties.
Acidity: The hydroxyl group at C-3 is phenolic and therefore weakly acidic. It can be deprotonated by a moderately strong base to form a phenoxide salt. The pKa is expected to be in the typical range for a substituted phenol.
Basicity: The nitrogen atom in the quinoline ring has a lone pair of electrons and is weakly basic. It can be protonated by a strong acid to form a quinolinium salt.
The compound can thus exist in different forms depending on the pH of the environment: a neutral form, an anionic phenoxide form, a cationic quinolinium form, or a zwitterionic form. These properties allow for the formation and isolation of various salt forms, which may have different physical properties, such as solubility and melting point, compared to the neutral compound.
Mechanistic Investigations of Reaction Pathways and Kinetic Parameters
Detailed mechanistic and kinetic studies specifically for this compound are not widely available. However, the reaction pathways can be inferred from well-established mechanisms in organic chemistry.
Nucleophilic substitution at C-2 would proceed via a bimolecular addition-elimination (SNAr) mechanism. The reaction rate would depend on the concentrations of both the quinoline substrate and the nucleophile.
Electrophilic substitution on the ring follows the standard mechanism for electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).
Oxidation of the hydroxyl group likely involves electron transfer processes. nih.gov
Kinetic studies, which measure reaction rates under various conditions (e.g., temperature, concentration, catalyst), would be necessary to determine key parameters like rate constants, activation energies, and reaction orders for any specific transformation. researchgate.net Such experimental data is essential for optimizing reaction conditions and fully understanding the reaction mechanisms.
Spectroscopic and Structural Analysis of this compound Currently Unavailable in Scientific Literature
A comprehensive review of available scientific databases and scholarly articles reveals a significant gap in the experimental characterization of the chemical compound this compound. Despite the importance of spectroscopic and structural elucidation in confirming the identity and purity of novel chemical entities, detailed analytical data for this specific molecule does not appear to be publicly documented.
Thorough searches for experimental data pertaining to the advanced spectroscopic analysis of this compound have been conducted. However, no specific research findings were located for the following analytical techniques as they relate to this compound:
Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H (proton), ¹³C (carbon), or two-dimensional (2D) NMR spectra, such as COSY, HSQC, or HMBC, are available. This data is crucial for the definitive assignment of the molecular structure and the chemical environment of each atom.
Vibrational Spectroscopy: There is no documented Fourier Transform Infrared (FT-IR) or Raman spectroscopy data. These analyses are vital for identifying the functional groups present in the molecule and understanding its vibrational modes.
High-Resolution Mass Spectrometry: Detailed reports on the exact molecular weight and fragmentation patterns of this compound from high-resolution mass spectrometry are not present in the reviewed literature. This information is essential for confirming the elemental composition and providing clues about the molecule's structure.
While spectral data exists for structurally related compounds, such as 6-bromo-2-chloroquinoline (B23617), the presence of the hydroxyl (-OH) group at the third position on the quinoline ring in this compound would significantly alter its spectroscopic properties. Therefore, data from analogous compounds cannot be used to accurately describe the target molecule.
The absence of this fundamental characterization data indicates that the synthesis and/or detailed analysis of this compound has not been reported in the accessible scientific domain. Further research would be required to synthesize and analyze this compound to provide the specific spectroscopic and structural details requested.
Advanced Spectroscopic and Structural Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For aromatic systems like quinoline (B57606) derivatives, this analysis reveals characteristic absorption bands corresponding to π → π* and n → π* transitions. The specific substitution pattern of 6-bromo-2-chloroquinolin-3-ol, featuring both electron-withdrawing (bromo and chloro) and electron-donating (hydroxyl) groups, is expected to significantly influence its absorption and emission properties.
While specific experimental data for this compound is not extensively detailed in currently available literature, the photophysical properties of related quinoline derivatives have been a subject of study. Generally, quinoline and its derivatives exhibit absorption bands in the UV region. For instance, studies on other substituted quinolines show absorption maxima related to π → π* transitions, often observed as two distinct bands. The lower-energy n → π* transition is also a characteristic feature, though it is typically of lower intensity. The solvent environment can also play a crucial role, with polar solvents often causing shifts in the absorption maxima (solvatochromism) due to differential stabilization of the ground and excited states. The photophysical properties, including fluorescence and quantum yield, are also highly dependent on the nature and position of substituents on the quinoline core.
Table 1: Expected Electronic Transitions for this compound based on Analogous Compounds
| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |
| π → π | 250 - 350 | Quinoline aromatic system |
| n → π | > 350 | Non-bonding electrons of Nitrogen and Oxygen |
Note: The precise values for this compound require experimental verification.
X-ray Crystallography for Solid-State Molecular Structure, Conformation, and Intermolecular Interactions
For halogenated quinoline derivatives, a variety of non-covalent interactions are expected to be significant. These include hydrogen bonding, halogen bonding, and π–π stacking interactions. The hydroxyl group at the 3-position is a prime candidate for forming strong hydrogen bonds (O-H···N or O-H···O), which could lead to the formation of dimers or extended chains in the solid state. The bromine and chlorine atoms can participate in halogen bonding (C-Br···X or C-Cl···X, where X is a halogen or another electronegative atom), which is an increasingly recognized force in crystal engineering. Additionally, the planar quinoline ring system is conducive to π–π stacking interactions, further stabilizing the crystal structure.
While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other bromo- and chloro-substituted quinolines, provides a template for what might be expected. For example, the crystal structure of 3-bromomethyl-2-chloro-6-(dibromomethyl)quinoline reveals a nearly planar quinoline ring system with molecules linked by C—H⋯Br interactions and π–π stacking.
Table 2: Potential Crystallographic Data and Intermolecular Interactions for this compound
| Parameter | Expected Feature |
| Crystal System | (Requires experimental data) |
| Space Group | (Requires experimental data) |
| Unit Cell Dimensions | (Requires experimental data) |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···N/O), Halogen bonding (C-Br/Cl···X), π–π stacking |
Note: The crystallographic parameters are hypothetical and await experimental determination.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
There is no available research that has employed quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, to analyze 6-bromo-2-chloroquinolin-3-ol.
Geometry Optimization, Conformational Analysis, and Electronic Structure Properties
Information regarding the optimized molecular geometry, conformational analysis, or the electronic structure properties (such as bond lengths, bond angles, and dihedral angles) derived from computational methods for this compound is not available in the scientific literature.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap
There are no published calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. Such data is crucial for understanding the molecule's electronic transitions and kinetic stability.
Evaluation of Chemical Reactivity Descriptors
No studies were found that evaluate the global or local chemical reactivity descriptors for this compound. Consequently, values for parameters such as the electrophilicity index, chemical hardness, softness, or chemical potential have not been reported.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
No QSAR or QSPR models that specifically include this compound as part of their training or test sets could be identified. Such studies are essential for predicting the biological activity or physical properties of compounds based on their chemical structure.
Molecular Docking and Ligand-Protein Interaction Modeling
There are no published molecular docking studies featuring this compound. Therefore, information regarding its potential binding modes, binding affinity, or specific molecular interactions with any protein target is currently unavailable.
Prediction and Validation of Spectroscopic Properties through Computational Methods
A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies focused on the theoretical prediction and computational validation of the spectroscopic properties of this compound.
Computational chemistry serves as a powerful tool for predicting various molecular properties, including spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Methodologies like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard approaches for these predictions. dergipark.org.trmdpi.com Typically, a computational study would involve optimizing the molecular geometry of this compound and then calculating its vibrational frequencies, chemical shifts, and electronic transitions using a selected functional and basis set (e.g., B3LYP/6-311++G(d,p)). dergipark.org.trnih.gov
The validation of these theoretical predictions is achieved by comparing the calculated spectra with experimentally obtained data. nih.gov Discrepancies between theoretical and experimental values are often reconciled through the application of scaling factors to the computational data, which helps to account for systematic errors in the calculations and the influence of the molecule's environment in an experimental setting. dergipark.org.tr
While detailed computational analyses exist for structurally related quinoline (B57606) derivatives—such as 6-chloroquinoline (B1265530) dergipark.org.tr, 2-chloroquinoline-3-carboxaldehyde nih.gov, and 6-bromo-2-methylquinoline—the specific data for this compound is not available in the reviewed literature. Such studies on analogous compounds demonstrate the feasibility and methodology that could be applied to this compound. For instance, investigations on similar molecules have successfully correlated calculated vibrational modes and chemical shifts with experimental FT-IR, FT-Raman, and NMR spectra. dergipark.org.tr However, without direct computational and experimental work on this compound, any presentation of data tables or detailed findings would be speculative and fall outside the scope of scientifically validated information.
Therefore, this section remains unpopulated with specific data pending future computational and experimental research on this compound.
Mechanistic Investigations of Biological Interactions in Vitro and in Silico Studies
Exploration of Molecular Targets and Pathways
The quinoline (B57606) scaffold is a well-established pharmacophore known to interact with a variety of enzymes. Halogenation at different positions can significantly modulate this activity.
DNA Gyrase and Topoisomerase IV: Quinolones are a major class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.govnih.gov These drugs stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks and bacterial cell death. nih.govnih.gov While direct studies on 6-bromo-2-chloroquinolin-3-ol are not available, related chloroquinoline derivatives have been investigated. For instance, in silico molecular docking studies of compounds such as 2,7-dichloroquinoline-3-carboxamide have shown a favorable binding affinity for the E. coli DNA gyrase B subunit. semanticscholar.orgresearchgate.net This suggests that the chloroquinoline framework, a core feature of the target compound, is suitable for interacting with this bacterial enzyme.
ATG4B: The cysteine protease ATG4B is a key enzyme in the autophagy pathway, a cellular process implicated in cancer cell survival. researchgate.netnih.gov Inhibition of ATG4B is being explored as a therapeutic strategy. Research has led to the discovery of quinoline-based inhibitors of ATG4B. researchgate.netdntb.gov.ua A styrylquinoline derivative was identified through computational and biochemical screening as a potent inhibitor that blocks autophagic flux in cells. researchgate.net This indicates that the quinoline core can be adapted to target enzymes involved in cellular maintenance pathways like autophagy.
Matrix Metalloproteinases (MMPs): MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in processes like tumor metastasis. nih.govmdpi.com Certain quinoline-based compounds have been identified as MMP inhibitors. In a high-throughput screening of an FDA-approved drug library, two compounds containing a quinoline structure, clioquinol (B1669181) and chloroxine, were identified as inhibitors of MMP-14. nih.gov Clioquinol, in particular, showed selectivity for MMP-14 over other tested MMPs (MMP-2, MMP-7, MMP-9, and MMP-13). nih.gov
α-glucosidase and α-amylase: These enzymes are critical for carbohydrate digestion, and their inhibition is a key strategy for managing type 2 diabetes. nih.govplos.org Numerous studies have demonstrated that quinoline derivatives can act as potent inhibitors of α-glucosidase. nih.govnih.gov In one study of quinoline-oxadiazole hybrids, the nature of halogen substitution significantly influenced inhibitory potency against α-glucosidase, with the order of activity being F > Cl > Br. nih.gov Despite the bromo-substituent being less potent than fluoro- or chloro-substituents in that particular series, the compounds still showed inhibitory activity in the low micromolar range. nih.gov The mode of inhibition was determined to be non-competitive, suggesting the compounds bind to an allosteric site on the enzyme rather than the active site. nih.govnih.gov
Table 1: α-Glucosidase Inhibitory Activity of Representative Quinoline Derivatives
| Compound | Description | IC₅₀ (µM) |
| Acarbose | Reference Drug | 17.85 |
| Compound 4i | Quinoline hybrid with a bromopentyl sidechain | 15.85 |
| Compound 4k | Quinoline hybrid with a p-fluorobenzyl group | 23.69 |
| Compound 12k | Quinoline hybrid with a phenyl-1,2,3-triazolyl group | 22.47 |
Data sourced from a study on quinoline-1,3,4-oxadiazole and quinoline-1,2,3-triazole conjugates. nih.govnih.gov
NMDA Receptor: There is no readily available scientific literature detailing the direct binding or modulation of this compound with the NMDA receptor.
EGFR: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. While data on the specific title compound is absent, structurally related 6-bromo-quinazoline derivatives have been synthesized and evaluated as EGFR inhibitors. A series of 6-substituted-4-(3-bromophenylamino)quinazolines were designed as irreversible inhibitors of EGFR and HER-2 tyrosine kinases. nih.gov These compounds demonstrated enhanced antitumor activity, with one showing excellent oral activity in a human epidermoid carcinoma xenograft model. nih.gov This highlights that the 6-bromo-substituted heterocyclic core is a viable scaffold for targeting this important receptor family.
Cellular Level Effects and Mechanisms of Action (In Vitro Assays)
The antimicrobial potential of halogenated quinoline and quinazoline (B50416) derivatives has been explored against various pathogens. A study on novel chloroquinoline analogs demonstrated weak-to-moderate activity against several bacterial strains. semanticscholar.orgresearchgate.net Another study on a more complex derivative, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition that were in some cases superior to the standard drug Ciprofloxacin. mediresonline.orgmediresonline.org However, no specific studies detailing the biofilm eradication capabilities of this compound were identified.
Table 2: In Vitro Antibacterial Activity of Halogenated Quinoline/Quinazoline Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
| 2,7-dichloroquinoline-3-carboxamide | S. aureus | - |
| E. coli | 11.00 | |
| P. aeruginosa | - | |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | 16 |
| E. coli | 14 | |
| P. aeruginosa | 12 | |
| Amoxicillin (Standard) | S. aureus | 18 |
| E. coli | - | |
| P. aeruginosa | 18 | |
| Ciprofloxacin (Standard) | S. aureus | 10 |
| E. coli | 10 | |
| P. aeruginosa | 10 |
Data compiled from studies on chloroquinoline analogs semanticscholar.orgresearchgate.net and bromo-quinazolinone derivatives. mediresonline.orgmediresonline.org
The quinoline and quinazoline scaffolds are present in many compounds with antiproliferative properties. mdpi.com The anticancer mechanisms often involve the inhibition of key cellular processes. Research on a complex derivative, 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ), showed significant dose-dependent antiproliferative activity against L1210, HL-60, and U-937 leukemia cell lines. nih.gov Mechanistic studies confirmed that BMAQ induced cell death via apoptosis, as evidenced by DNA fragmentation and caspase-3 activation. nih.gov While this demonstrates the potential of the 6-bromo heterocyclic core, direct evidence of this compound affecting cell cycle progression, angiogenesis, or cell migration is not documented in the available literature.
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Compounds that can modulate ROS levels have therapeutic potential. While bromophenols from marine sources are noted for their antioxidant mechanisms, rsc.org more structurally relevant data comes from studies on chloroquinoline analogs. The antioxidant potential of several novel 7-chloroquinoline (B30040) derivatives was evaluated using a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. semanticscholar.orgresearchgate.net Certain derivatives displayed potent antioxidant activity, with IC₅₀ values lower than that of the standard antioxidant, ascorbic acid, indicating a strong capacity to neutralize free radicals. semanticscholar.org
Table 3: Antioxidant Activity of Chloroquinoline Derivatives
| Compound | Assay | IC₅₀ (µg/mL) |
| Compound 5 (2,7-dichloroquinoline-3-carbonitrile) | DPPH Scavenging | 2.17 |
| Compound 6 (2,7-dichloroquinoline-3-carboxamide) | DPPH Scavenging | 0.31 |
| Ascorbic Acid (Standard) | DPPH Scavenging | 2.41 |
Data from a study evaluating novel chloroquinoline analogs. semanticscholar.orgresearchgate.net
Investigation of Anti-inflammatory Pathways
In vitro and in silico studies of various quinoline derivatives have pointed towards their ability to interfere with key inflammatory signaling cascades. A common mechanism observed is the downregulation of pro-inflammatory mediators. For instance, certain 2-substituted 3-arylquinoline derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages. nih.gov This inhibition is often linked to the suppression of inducible nitric oxide synthase (iNOS) expression. nih.gov
Furthermore, the anti-inflammatory effects of some quinoline derivatives are attributed to their ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a decrease in the expression of numerous inflammatory genes. Molecular docking studies have also suggested that certain quinoline derivatives can interact with and inhibit enzymes central to the inflammatory process, such as cyclooxygenase-2 (COX-2) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov
The anti-inflammatory potential of quinoline-based compounds is a significant area of interest in medicinal chemistry, with various derivatives being explored for their ability to target different components of the inflammatory cascade. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Elucidating Biological Mechanisms
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core. Structure-activity relationship (SAR) studies are therefore crucial for understanding the molecular features that govern their anti-inflammatory effects and for the rational design of more potent and selective compounds.
For quinoline derivatives, several structural features have been identified as important for their anti-inflammatory activity. The presence of specific functional groups and their placement on the quinoline ring can significantly influence the compound's interaction with biological targets. For example, studies on different series of quinoline derivatives have highlighted the importance of substituents at the C-2, C-3, and C-4 positions. nih.gov
In the context of this compound, the key structural features include:
A bromine atom at the C-6 position.
A chlorine atom at the C-2 position.
A hydroxyl group at the C-3 position.
While direct SAR studies on this compound are not available, research on related quinoline structures provides valuable insights. For instance, the presence of a hydroxyl group can facilitate hydrogen bonding with target proteins, which could be a critical interaction for its biological activity. The halogen substituents (bromo and chloro) can influence the compound's lipophilicity, metabolic stability, and electronic properties, thereby affecting its pharmacokinetic and pharmacodynamic profile.
SAR studies on other anti-inflammatory quinoline derivatives have shown that:
The introduction of a carboxamide or carboxylic acid moiety can confer cyclooxygenase (COX) inhibitory activity. nih.gov
Aniline (B41778) moieties at the C-4 position have been associated with phosphodiesterase 4 (PDE4) inhibition. nih.gov
Aryl groups at the C-8 position have also been linked to PDE4 inhibition. nih.gov
These findings underscore the versatility of the quinoline scaffold and the importance of substituent patterns in determining the specific anti-inflammatory mechanism. Future SAR studies on this compound and its analogs would be instrumental in delineating the precise structural requirements for its potential anti-inflammatory activity and for the optimization of this chemical scaffold.
Advanced Materials and Chemical Probe Applications
Development as Chemical Probes for Biological Systems
Chemical probes are essential tools in chemical biology for the real-time, non-invasive study of biological processes within living systems. The quinoline (B57606) ring system is a common feature in the design of such probes due to its inherent fluorescence and ability to be chemically modified to enhance selectivity and sensitivity towards specific analytes.
Fluorescent probes are indispensable for visualizing and tracking biological molecules and processes in living cells and organisms. The rigid, aromatic structure of the quinoline nucleus provides a stable platform for the development of fluorophores. While direct studies on the application of 6-bromo-2-chloroquinolin-3-ol as a fluorescent probe for bioimaging are not extensively documented, the broader class of quinoline derivatives is widely utilized for this purpose.
The design of quinoline-based fluorescent probes often involves the strategic placement of functional groups that can modulate the photophysical properties of the molecule, such as quantum yield and emission wavelength. The presence of the hydroxyl group at the 3-position and the halogen atoms in this compound can influence its electronic distribution and, consequently, its fluorescence characteristics. For instance, a related compound, 6-bromo-2-chloroquinoline-3-carboxaldehyde, serves as a key intermediate in the synthesis of fluorescent probes and dyes, highlighting the utility of this substituted quinoline core in creating imaging agents chemimpex.com.
Quinoline derivatives have been successfully developed as fluorescent sensors for various analytes, including metal ions, with applications in cellular imaging nih.govmdpi.com. These probes often operate on mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where interaction with the target analyte alters the fluorescence output of the quinoline core.
Table 1: Examples of Quinoline Derivatives as Fluorescent Probes
| Quinoline Derivative | Target Analyte | Application | Reference |
| (E)-N'-(5-chloro-2-hydroxybenzylidene) quinoline-2-carbohydrazide (QNP) | Al³⁺ | Bioimaging in living cells, plants, and zebrafish | nih.gov |
| Quinoline-based phenyl thiazole (QPT) and benzothiazole (QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Selective ion detection | acs.org |
| Chemically modified quinoline fluorophore | Fe³⁺ | Detection in biological systems (Hi-7702 cells and zebrafish) | nih.gov |
The ability of the quinoline scaffold to coordinate with metal ions makes it an excellent candidate for the development of molecular sensors. The nitrogen atom in the quinoline ring and other substituents can act as binding sites for specific ions. While the specific use of this compound as a molecular sensor has not been detailed, numerous quinoline derivatives have been designed to selectively detect metal ions, including Fe³⁺, Fe²⁺, and Cu²⁺ acs.org.
The general principle behind these sensors is that the binding of a metal ion to the quinoline derivative leads to a measurable change in its photophysical properties, most commonly fluorescence. For example, the fluorescence of a quinoline-based sensor can be quenched or enhanced upon complexation with a target ion. This "turn-off" or "turn-on" response allows for the quantification of the ion's concentration. The selectivity of these sensors can be tuned by modifying the substituents on the quinoline ring to favor coordination with a particular ion.
Role as a Privileged Scaffold in Chemical Biology Tool Development
In medicinal chemistry and chemical biology, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets with high affinity. The quinoline ring is considered a privileged scaffold due to its presence in a wide range of biologically active compounds, including natural products and synthetic drugs.
The substituted quinoline core of this compound provides a versatile template for the synthesis of compound libraries. By systematically modifying the substituents at various positions, researchers can generate a diverse set of molecules to screen for specific biological activities. This approach is central to the development of new chemical tools for probing biological systems and for drug discovery. The furo[3,2-b]pyridine core, a related heterocyclic system, has also been identified as a novel privileged scaffold for developing potent and selective kinase inhibitors nih.gov.
Non-Biological Applications
Beyond its potential in biological systems, the chemical properties of this compound lend themselves to applications in materials science and industrial processes.
While there is currently limited specific information on the catalytic roles of this compound, the broader class of quinoline derivatives has been explored in catalysis. The nitrogen atom in the quinoline ring can act as a Lewis base or a ligand for metal catalysts, potentially influencing the rate and selectivity of organic reactions. Further research is needed to explore the catalytic potential of this specific compound.
A significant and well-documented application of quinoline derivatives is in the prevention of metal corrosion, particularly for mild steel in acidic environments. The effectiveness of these compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium najah.edu.
The adsorption process is facilitated by the presence of heteroatoms (like the nitrogen in the quinoline ring and the oxygen in the hydroxyl group) and π-electrons from the aromatic system. These features allow the molecule to interact with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film biointerfaceresearch.com.
Research on compounds structurally similar to this compound has demonstrated their efficacy as corrosion inhibitors. For example, a study on 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid showed that it acts as a mixed-type inhibitor, meaning it inhibits both the anodic and cathodic reactions of the corrosion process derpharmachemica.com. The inhibition efficiency of this compound was found to increase with its concentration derpharmachemica.com. Another study investigated the corrosion inhibition properties of N-(4-bromophenyl)-N-[(1E)-(2-chloroquinolin-3-yl) methylene]amine, which shares the 2-chloro and bromo-substituted quinoline core, and found it to be an effective inhibitor researchgate.net.
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the relationship between the molecular structure of quinoline derivatives and their corrosion inhibition efficiency. These calculations can predict parameters such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively, and thus its tendency to adsorb onto a metal surface ajchem-a.com.
Table 2: Corrosion Inhibition Data for Related Quinoline Derivatives
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Reference |
| 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | Mild Steel | HCl | Increases with concentration | derpharmachemica.com |
| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | HCl | 93.4 | biointerfaceresearch.com |
| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | HCl | 90 | najah.edu |
Potential as Precursors for Functional Materials and Dyes
The structure of this compound is well-suited for its role as a precursor in the synthesis of functional materials and dyes. The quinoline core itself is a known chromophore, and the presence of electron-withdrawing (chloro, bromo) and electron-donating (hydroxyl) groups can influence the electronic properties and, consequently, the color of derived dyes.
Functional Dyes: Azo dyes, a prominent class of synthetic colorants, are traditionally synthesized through the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. While this compound itself does not possess a primary amine group for direct diazotization, it can be chemically modified to introduce one. More directly, the hydroxyl group at the 3-position makes the quinoline ring electron-rich and susceptible to coupling with a diazonium salt. This reaction would lead to the formation of novel azo dyes with a quinoline moiety, potentially exhibiting unique photophysical properties such as enhanced thermal and photostability. The specific shades of such dyes would be influenced by the nature of the diazonium salt used in the coupling reaction.
Fluorescent Probes: Quinoline derivatives are widely recognized for their fluorescent properties. The rigid, planar structure of the quinoline ring system is conducive to fluorescence. By chemically modifying the hydroxyl group or by displacing the halogen substituents, various fluorophores can be synthesized. For instance, derivatives of this compound could be designed to act as fluorescent probes for detecting metal ions or for biological imaging applications.
| Precursor Application | Potential Product Class | Key Structural Feature Utilized |
| Dye Synthesis | Azo Dyes | Hydroxyl group (for coupling) |
| Functional Materials | Fluorescent Probes | Quinoline core, reactive sites for modification |
Use in Polymers and Agricultural Chemicals
The reactivity of this compound also extends its potential utility to the fields of polymer chemistry and agrochemicals.
Polymers: The bifunctional nature of this compound (possessing a hydroxyl group and reactive halogen atoms) makes it a candidate for incorporation into polymeric structures. The hydroxyl group can participate in condensation polymerization reactions to form polyesters or polyethers. The halogen atoms provide sites for further functionalization or for cross-linking reactions, which can be used to tailor the physical and chemical properties of the resulting polymers. For example, polymers incorporating this quinoline derivative may exhibit enhanced thermal stability, flame retardancy, or specific optical properties.
Agricultural Chemicals: Quinoline derivatives have a long history of use in agriculture, with many compounds exhibiting fungicidal, insecticidal, or herbicidal activities. The biological activity of these compounds is often linked to their specific substitution patterns. Research into the antifungal properties of various quinoline derivatives has shown that the quinoline scaffold can serve as a pharmacophore for the development of new agrochemicals. While direct studies on the pesticidal activity of this compound are not extensively reported, its structural similarity to known bioactive quinolines suggests that it could serve as a valuable intermediate in the synthesis of novel and potent agricultural chemicals. The presence of both bromine and chlorine atoms may enhance the lipophilicity of its derivatives, potentially improving their penetration into target organisms.
| Application Area | Potential Role of this compound | Rationale for Potential |
| Polymer Science | Monomer or cross-linking agent | Bifunctionality (hydroxyl and halogens) |
| Agrochemicals | Intermediate for fungicide/pesticide synthesis | Bioactive quinoline scaffold |
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Methodologies for Diversification
The future development of derivatives based on the 6-bromo-2-chloroquinolin-3-ol scaffold hinges on the creation of versatile and efficient synthetic strategies. While foundational methods for quinoline (B57606) synthesis exist, emerging research will focus on late-stage functionalization and diversification to rapidly generate libraries of novel analogues.
A primary area of advancement lies in leveraging transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are already used for functionalizing halo-quinolines, can be further optimized for the specific substrate of this compound. Research efforts will likely aim to achieve regioselective functionalization, targeting either the bromo or chloro position through careful selection of catalysts, ligands, and reaction conditions.
Another promising avenue is the development of efficient carbonylation techniques. Palladium-catalyzed aminocarbonylation, for instance, has been successfully applied to 6-iodoquinoline to produce a wide array of quinoline-6-carboxamides and quinoline-6-glyoxylamides with high selectivity and yields. nih.gov Applying similar methodologies to this compound could yield novel amide derivatives, a chemical class of significant interest in drug discovery. The selective synthesis of either carboxamides or 2-ketocarboxamides can often be controlled by tuning carbon monoxide pressure and ligand choice, offering a pathway to structural diversity from a single precursor. nih.gov
The table below illustrates potential diversification reactions and the classes of derivatives that could be generated, based on established palladium-catalyzed methods applied to related quinoline cores.
| Reaction Type | Reagent/Catalyst System | Potential Derivative Class | Reported Yields (on related substrates) |
| Suzuki Coupling | Arylboronic acid / Pd(PPh₃)₄ | Aryl-substituted quinolinols | 50-95% |
| Sonogashira Coupling | Terminal alkyne / PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted quinolinols | 70-98% |
| Buchwald-Hartwig | Amine / Pd₂(dba)₃, XantPhos | Amino-substituted quinolinols | 60-90% |
| Aminocarbonylation | Amine, CO / Pd(OAc)₂, PPh₃ | Quinolinol-carboxamides | up to 98% |
Data extrapolated from studies on related halo-quinoline scaffolds.
Deeper Mechanistic Understanding of Chemical Reactivity through Advanced Biophysical Techniques
A thorough understanding of how this compound and its derivatives interact with biological macromolecules is crucial for rational design. Future research will increasingly employ a suite of advanced biophysical techniques to move beyond simple affinity measurements and uncover the thermodynamic and kinetic drivers of binding events.
Isothermal Titration Calorimetry (ITC) will be a central tool, as it provides a complete thermodynamic profile of a binding interaction in a single experiment. cd-biophysics.com By directly measuring the heat released or absorbed during binding, ITC can determine the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). cd-biophysics.com This level of detail is critical for understanding the forces—such as hydrogen bonding, van der Waals forces, and hydrophobic effects—that stabilize the ligand-target complex. nih.gov For example, studies on protein-protein interactions have shown how resolving binding into enthalpic and entropic contributions can reveal underlying mechanisms that would be invisible from affinity data alone. frontiersin.org
Other key techniques include:
Surface Plasmon Resonance (SPR): To provide real-time kinetic data, including association (kₐ) and dissociation (kₑ) rates, which are important for understanding the duration of the drug-target interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the binding site on a protein target and identifying the specific atoms of the ligand that are involved in the interaction.
X-ray Crystallography: To obtain high-resolution, three-dimensional structures of the ligand bound to its target, offering the ultimate structural insight for guiding further design.
Mass Spectrometry (MS): Affinity selection mass spectrometry can be used in screening to identify binding partners from complex biological mixtures. neuroquantology.com
The table below summarizes the key information that can be obtained from these biophysical methods.
| Technique | Key Parameters Measured | Insight Provided |
| Isothermal Titration Calorimetry (ITC) | K D, ΔH, ΔS, n | Thermodynamic driving forces of binding |
| Surface Plasmon Resonance (SPR) | K D, kₐ, kₑ | Kinetics of binding (on/off rates) |
| NMR Spectroscopy | Chemical shift perturbations | Ligand-target binding interface mapping |
| X-ray Crystallography | 3D atomic coordinates | High-resolution structure of the complex |
Computational Design and Predictive Modeling of Novel Derivatives with Tuned Properties
In silico methods are becoming indispensable in modern chemical research for accelerating the design-test-analyze cycle. For this compound, computational chemistry will play a pivotal role in predicting the properties of novel derivatives and prioritizing synthetic efforts.
Molecular docking is a foundational technique that will be used to predict the binding poses and affinities of virtual libraries of derivatives against specific protein targets. nih.govnih.gov By simulating the interaction between a ligand and a protein's binding site, researchers can estimate the binding energy, often expressed as a docking score in kcal/mol. semanticscholar.orgthesciencein.org For instance, docking studies on substituted quinolines against HIV reverse transcriptase have shown that derivatives with a p-bromo substitution exhibit better binding affinity than those with chloro or fluoro groups, providing clear guidance for synthetic chemists. nih.gov
Beyond simple docking, Molecular Dynamics (MD) simulations will offer a more sophisticated understanding of the stability of the ligand-protein complex over time, accounting for the dynamic nature of both the ligand and the protein. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, enabling the prediction of activity for yet-unsynthesized compounds. nih.gov
The following table presents hypothetical docking scores for designed derivatives of this compound against a generic kinase target, illustrating how computational screening can prioritize candidates.
| Derivative ID | Modification at C6-position | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Q-001 | -(p-tolyl) | -8.9 | Hydrophobic interaction with gatekeeper residue |
| Q-002 | -(4-aminophenyl) | -9.5 | Hydrogen bond with hinge region backbone |
| Q-003 | -(3-pyridyl) | -9.2 | Hydrogen bond with catalytic loop |
| Q-004 | -(cyclohexyl) | -7.8 | Van der Waals contacts |
These are representative data based on typical values from in silico studies of small molecule inhibitors. nih.govnih.gov
Exploration of Undiscovered Biological Targets and Pathways (exclusively in vitro and in silico)
A key future direction is the unbiased exploration of novel biological targets for this compound and its derivatives, moving beyond preconceived hypotheses. This will be driven by high-throughput in vitro screening and in silico target prediction.
Phenotypic screening, where compounds are tested for their effects on cell behavior (e.g., inhibition of cancer cell proliferation) without prior knowledge of the target, is a powerful discovery engine. neuroquantology.com Derivatives showing potent activity can then be subjected to target deconvolution studies. Techniques such as chemical proteomics, where a derivatized compound is used as bait to "pull down" its binding partners from cell lysates, can identify previously unknown targets.
In silico approaches, such as reverse docking, can screen a single ligand against a large database of protein structures to predict potential targets. This computational screening can generate testable hypotheses for subsequent in vitro validation.
Once a potential biological activity is identified, its efficacy is quantified using dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a specific biological process by 50%. nih.gov The table below shows representative in vitro data for hypothetical quinoline derivatives against various cancer cell lines, a common application for this scaffold. neuroquantology.comresearchgate.netnih.gov
| Compound ID | HT-29 (Colon Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | PC3 (Prostate Cancer) IC₅₀ (µM) |
| Deriv-A1 | 7.5 | 12.1 | 9.8 |
| Deriv-A2 | 2.3 | 4.5 | 3.1 |
| Deriv-A3 | >50 | >50 | >50 |
| Deriv-A4 | 15.2 | 21.8 | 18.4 |
IC₅₀ values are representative and based on published data for bioactive quinoline compounds. researchgate.netnih.gov
Integration of Multi-Omics Data for Comprehensive Biological Profiling (non-clinical research context)
To build a comprehensive picture of the biological effects of this compound derivatives, future research will integrate multiple "omics" datasets. This systems-biology approach provides an unbiased, holistic view of the cellular response to a compound, far beyond the interaction with a single target. researchgate.net
In a non-clinical research context, cells or organoids treated with a lead compound can be analyzed using a suite of high-throughput techniques:
Genomics: To identify any genetic markers that confer sensitivity or resistance to the compound.
Transcriptomics (RNA-seq): To measure changes in gene expression, revealing which cellular pathways are activated or suppressed by the compound.
Proteomics: To quantify changes in protein levels and post-translational modifications, providing insight into the functional consequences of transcriptomic changes.
Metabolomics: To analyze changes in small-molecule metabolites, offering a real-time snapshot of the cell's metabolic state in response to the compound.
By integrating these layers of data, researchers can construct detailed network models of the compound's mechanism of action. researchgate.net For example, a multi-omics analysis of an antimalarial quinolone compound revealed that its mode of action involved both the inhibition of the hemoglobin digestion pathway and the elevation of regulators of protein translation, insights that would be difficult to obtain through traditional, targeted assays. nih.gov This comprehensive profiling is essential for identifying biomarkers of response and uncovering potential off-target effects early in the discovery process. youtube.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-bromo-2-chloroquinolin-3-ol, and how can reaction conditions be optimized for yield and purity?
- Methodology : Start with a quinoline precursor such as 3-hydroxyquinoline. Sequential halogenation via bromination (using Br₂ in acetic acid at 60°C) followed by chlorination (SOCl₂/PCl₅ under reflux) introduces substituents at positions 6 and 2 . Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) improves yield (>75%) and purity (>95%). Monitor reactions using TLC and confirm structures via -NMR and HRMS .
Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be characterized for experimental applications?
- Methodology :
- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) using UV-Vis spectroscopy. DMSO is optimal for biological assays due to high solubility (≥10 mM) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis. The compound degrades <5% under these conditions, indicating room-temperature stability .
Q. What preliminary biological screening assays are recommended to evaluate antimicrobial activity?
- Methodology : Use agar diffusion assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. Prepare compound solutions in DMSO (1–100 µg/mL) and measure inhibition zones. Compare with positive controls (e.g., ciprofloxacin). IC₅₀ values can be determined via broth microdilution .
Advanced Research Questions
Q. How do electronic effects of the bromo and chloro substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Analysis : The electron-withdrawing Cl at position 2 activates the adjacent C3-OH group for nucleophilic displacement. Bromine at C6 stabilizes intermediates via resonance. Computational studies (DFT, B3LYP/6-31G*) reveal reduced activation energy (~15 kcal/mol) for substitution at C3 compared to non-halogenated analogs . Experimental validation: React with amines (e.g., piperidine) in THF under reflux to yield 3-amino derivatives (confirmed by -NMR) .
Q. What structural modifications enhance the anticancer activity of this compound, and how can SAR be rationalized?
- SAR Insights :
- Halogen positioning : Bromine at C6 improves DNA intercalation (binding constant ), while Cl at C2 enhances membrane permeability (logP = 2.8) .
- C3 modifications : Esterification of the hydroxyl group (e.g., acetyl) increases cytotoxicity against HeLa cells (IC₅₀ = 8.2 µM vs. 12.5 µM for parent compound) by improving lipophilicity .
- Experimental design : Synthesize analogs, test in MTT assays, and correlate activity with computed descriptors (e.g., polar surface area, H-bond donors) .
Q. How can contradictory data on apoptosis induction by halogenated quinolines be resolved?
- Contradiction : Some studies report caspase-3 activation (apoptosis), while others suggest necroptosis via RIPK1.
- Resolution : Use flow cytometry with Annexin V/PI staining to distinguish apoptosis (Annexin V⁺/PI⁻) from necrosis (PI⁺). Combine with Western blotting for caspase-3 and MLKL cleavage. For this compound, dual mechanisms may dominate depending on concentration (apoptosis at 10 µM vs. necroptosis at 50 µM) .
Q. What advanced analytical techniques are critical for elucidating the crystal structure and intermolecular interactions of this compound?
- Methods :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
